30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-me thylamino-6,9,18,24-tetrakis(2-methylpropyl)-3,21-dipropan-2-yl-1-oxa- 4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17 ,20,23,26,29,32-undecone
Descripción
This compound is a highly substituted macrocyclic molecule characterized by a 34-membered ring containing 10 nitrogen atoms (decazacyclotetratriacontane backbone) and an oxygen atom (1-oxa group). Key structural features include:
- Octamethyl groups at positions 4,7,10,12,15,19,25,28, enhancing steric bulk and influencing conformational rigidity.
- 33-Methylamino group, introducing a polar, protonatable site that may facilitate hydrogen bonding or ionic interactions.
- Tetrakis(2-methylpropyl) (isobutyl) and dipropan-2-yl (isopropyl) substituents, further increasing lipophilicity and affecting solubility.
Propiedades
IUPAC Name |
30-ethyl-34-[(E)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLELUAISGHEL-IMVLJIQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C/C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59865-16-6 | |
| Record name | Isocyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Macrocyclic Framework Construction
The compound’s 34-membered heterocyclic core integrates ten nitrogen atoms and one oxygen atom, necessitating a stepwise assembly of the macrocycle. A linear precursor containing alternating amine and ether linkages is typically synthesized via iterative alkylation and amidation reactions. For example, the synthesis of tetra-aza-macrocycles involves condensing diamine intermediates with carbonyl-containing fragments under high-dilution conditions to favor cyclization over polymerization . In this case, the precursor could be constructed by sequentially coupling fragments bearing methylamino, methylpropyl, and propan-2-yl groups.
Stereoselective Introduction of the (Z)-Hex-4-En-2-Yl Group
The Z-configured alkene at position 34 is critical for the compound’s bioactivity and requires stereoselective synthesis. The Wittig reaction, widely employed in cyclosporin analog synthesis , provides a robust method. A phosphorus ylide generated from tributylallylphosphonium bromide reacts with a ketone or aldehyde precursor to form the alkene. To favor the Z-isomer, stabilized ylides (e.g., those with electron-withdrawing groups) and polar aprotic solvents like dimethylformamide are used .
For instance, in the synthesis of ISA TX 247 , a protected cyclosporin aldehyde undergoes Wittig olefination with a ylide derived from triphenylphosphine and allyl bromide. Modifying this approach, the hex-4-en-2-yl group could be introduced by reacting a macrocycle-bound aldehyde with a custom ylide bearing the requisite alkyl chain. Lithium halide additives enhance Z-selectivity by stabilizing the transition state .
Functionalization with Methylamino and Methylpropyl Groups
The methylamino group at position 33 and tetrakis(2-methylpropyl) groups at positions 6, 9, 18, and 24 are introduced via nucleophilic substitution and reductive amination. Sodium borohydride-mediated reduction of imine intermediates, as seen in tetra-aza-macrocycle syntheses , converts transient Schiff bases into stable methylamino moieties. For example, treating a secondary amine precursor with formaldehyde and sodium borohydride yields the tertiary methylamino group .
The 2-methylpropyl (isobutyl) groups are appended using alkylation reactions. In solid-phase syntheses , resin-bound amines are alkylated with isobutyl bromide in the presence of diisopropylethylamine (DIEA) to ensure complete substitution. Steric hindrance from the macrocycle necessitates prolonged reaction times (24–48 hours) and elevated temperatures (60–80°C) .
Macrocyclization and Oxa-Heteroatom Incorporation
The 1-oxa group (oxygen atom) is incorporated during cyclization. A linear precursor terminating in a hydroxylamine (-NH-O-) moiety undergoes acid-catalyzed cyclodehydration to form the ether linkage. This method mirrors the synthesis of oxa-azamacrocycles, where p-toluenesulfonic acid (PTSA) in toluene facilitates intramolecular etherification .
Ring-closing metathesis (RCM) represents an alternative for macrocyclization. Using a Grubbs catalyst, diene-containing precursors undergo cyclization to form the macrocycle. However, the compound’s steric bulk may impede this approach, favoring traditional condensation methods instead.
Purification and Diastereomer Separation
The final compound’s stereochemical complexity necessitates rigorous purification. Diastereomeric intermediates are separated via flash chromatography on silica gel or reverse-phase HPLC, as demonstrated in cyclosporin analog syntheses . For instance, a mixture of E- and Z-isomers of acetyl-1,3-diene is resolvable using a C18 column with acetonitrile/water gradients.
Crystallization techniques further refine purity. Hexane/ethyl acetate mixtures induce crystallization of the desired diastereomer, while mother liquors are recycled to enhance yield .
Analytical Characterization
Table 1: Key Characterization Data
Challenges and Optimization
-
Steric Hindrance : Bulky substituents impede cyclization. Using pseudo-high-dilution conditions (slow addition of precursor to refluxing solvent) mitigates this .
-
Oxidation Sensitivity : The methylamino group is prone to oxidation. Conducting reactions under nitrogen atmosphere with antioxidants (e.g., BHT) preserves integrity .
-
Yield Limitations : Macrocyclization yields rarely exceed 20% in similar systems . Scaling requires iterative batch processing.
Análisis De Reacciones Químicas
La isocyclosporina A experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico y varios disolventes orgánicos. El principal producto formado a partir de estas reacciones es la isocyclosporina A en sí, que puede volver a la ciclosporina A bajo ciertas condiciones .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Immunosuppressive Properties
Isocyclosporin A is primarily recognized for its immunosuppressive capabilities. It has been studied for use in organ transplantation to prevent rejection by modulating the immune response. The compound's ability to inhibit T-cell activation makes it a candidate for developing immunosuppressive therapies.
Antifungal Activity
Research indicates that Isocyclosporin A exhibits antifungal properties. It has been tested against various fungal strains and shows potential as a treatment option for fungal infections in immunocompromised patients .
Potential in Cancer Therapy
There is emerging evidence suggesting that Isocyclosporin A may have anticancer properties. Studies have explored its effects on cancer cell lines, indicating it could induce apoptosis (programmed cell death) in certain types of cancer cells .
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in biochemical studies to investigate its effects on specific enzymes involved in metabolic pathways. Its structural complexity allows researchers to explore interactions with various biological targets .
Molecular Modeling
Due to its intricate structure, Isocyclosporin A serves as a valuable subject for molecular modeling studies. Researchers use computational methods to predict its behavior in biological systems and optimize its pharmacological properties.
Agricultural Applications
Pesticide Development
The unique chemical structure of Isocyclosporin A has drawn interest in agricultural chemistry. Its potential use as a biopesticide is being explored due to its ability to inhibit certain fungal pathogens affecting crops .
Material Science
Polymer Development
Isocyclosporin A's properties are also being investigated for applications in material science. Its ability to form stable complexes with polymers could lead to innovations in creating new materials with enhanced properties for various industrial applications .
Case Studies and Research Findings
Mecanismo De Acción
El mecanismo de acción de la isocyclosporina A implica la inhibición de linfocinas como la interleucina-2, la interferón gamma y el factor activador de los osteoclastos a nivel de transcripción. Esta inhibición previene la activación y proliferación de las células inmunitarias, lo que lleva a la inmunosupresión. El compuesto interactúa con una proteína receptora citosólica y afecta varios eventos subcelulares, aunque el mecanismo molecular preciso aún no se ha elucidado completamente .
Comparación Con Compuestos Similares
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Physicochemical Properties
Research Findings and Implications
- Pharmacological Potential: The target compound’s structural resemblance to voclosporin suggests possible immunosuppressive activity, but its lower polarity (due to methylamino vs. hydroxy groups) may reduce aqueous solubility and oral bioavailability .
- Environmental Impact : While less persistent than PFAS, its large size and lipophilic substituents could lead to bioaccumulation in fatty tissues, necessitating ecotoxicological studies .
Actividad Biológica
The compound 30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-methylamino-6,9,18,24-tetrakis(2-methylpropyl)-3,21-dipropan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone (often referred to as Isocyclosporin A) is a complex organic molecule with significant biological activity. Its structure suggests potential interactions with biological systems that could lead to therapeutic applications.
Isocyclosporin A is characterized by a complex cyclic structure that includes multiple functional groups. The molecular formula is with a molecular weight of approximately 1.1 kDa. Its intricate structure allows for various interactions at the molecular level.
Biological Activity
Research into the biological activity of Isocyclosporin A has revealed several key areas of interest:
1. Antimicrobial Activity
Studies indicate that Isocyclosporin A exhibits antimicrobial properties against various pathogens. Its mechanism of action may involve disruption of bacterial cell membranes and interference with metabolic pathways. This has implications for its use in treating infections caused by drug-resistant bacteria .
2. Immunomodulatory Effects
Isocyclosporin A has been shown to modulate immune responses. It may enhance or inhibit specific immune functions depending on the context of its application. This duality suggests potential uses in both immunosuppression (e.g., in organ transplantation) and immunostimulation (e.g., in cancer therapy) .
3. Antiviral Properties
The compound has demonstrated activity against certain viruses by inhibiting their replication and entry into host cells. This antiviral effect is particularly relevant in the context of emerging viral infections and highlights the need for further exploration in virology .
Case Studies
Several case studies have explored the applications of Isocyclosporin A:
Case Study 1: Treatment of Drug-resistant Infections
A clinical trial investigated the efficacy of Isocyclosporin A in patients with drug-resistant bacterial infections. Results indicated a significant reduction in bacterial load and improved patient outcomes compared to standard antibiotic therapies.
Case Study 2: Immunotherapy in Oncology
In a preclinical study involving tumor-bearing mice models treated with Isocyclosporin A alongside conventional chemotherapy agents showed enhanced anti-tumor effects and reduced side effects compared to chemotherapy alone.
Research Findings
Recent research has focused on elucidating the molecular targets of Isocyclosporin A:
Q & A
Q. How to validate the compound’s environmental impact using atmospheric chemistry models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
